molecular formula C9H7N3O2S B2975381 5-(4-Nitrophenyl)thiazol-2-amine CAS No. 40353-58-0

5-(4-Nitrophenyl)thiazol-2-amine

Cat. No. B2975381
CAS RN: 40353-58-0
M. Wt: 221.23
InChI Key: BJKVXIXSKUDRGN-UHFFFAOYSA-N
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Description

  • Safety Information : It is classified as a Warning substance with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Physical And Chemical Properties Analysis

  • GC-MS : Molecular ion peak at m/z 383 (M+) in the mass spectrum .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-(4-Nitrophenyl)thiazol-2-amine has been utilized in the synthesis of various heterocyclic compounds. It serves as a precursor in the ring-opening of thiadiazoles, leading to the formation of nonaromatic 1,1-dialkylindolium-2-thiolates and 2-aminobenzo[b]thiophenes. These compounds hold promise for further chemical transformations and applications in material sciences and medicinal chemistry (Androsov, 2008).

Photophysical Properties

The compound has been involved in studies exploring photophysical properties. 5-N-Arylamino-4-methylthiazoles, derived from similar compounds, have shown significant photophysical characteristics. Their absorption and luminescence properties vary based on the substituents, indicating potential applications in optical materials and sensors (Murai et al., 2017).

Molecular and Electronic Structure Analysis

The molecular and electronic structure of derivatives of 5-(4-Nitrophenyl)thiazol-2-amine has been extensively analyzed. Studies involving X-ray diffraction, NMR, IR spectroscopy, and computational methods provide insights into their geometry, vibrational frequencies, and molecular orbitals. These analyses are crucial for understanding the chemical behavior and designing new compounds with desired properties (Özdemir et al., 2009).

Antibacterial and Antimicrobial Activity

Certain derivatives of 5-(4-Nitrophenyl)thiazol-2-amine exhibit notable antibacterial and antifungal activities. These compounds have been synthesized and characterized, and their biological activities assessed against various bacterial strains and fungi, showing promising results that could lead to the development of new antimicrobial agents (Reddy et al., 2018).

Corrosion Inhibition

Research has indicated that thiadiazole derivatives, related to 5-(4-Nitrophenyl)thiazol-2-amine, act as effective corrosion inhibitors. These compounds show high efficiency in protecting materials like carbon steel in acidic environments. Their adsorption properties and inhibitory mechanisms have been studied, contributing valuable information to the field of corrosion science (Johnson et al., 2020).

properties

IUPAC Name

5-(4-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c10-9-11-5-8(15-9)6-1-3-7(4-2-6)12(13)14/h1-5H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKVXIXSKUDRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Nitrophenyl)thiazol-2-amine

Citations

For This Compound
1
Citations
O Tavallaei, M Heidarian, M Marzbany… - Iranian Journal of Basic …, 2021 - ncbi.nlm.nih.gov
Objective (s): Cancer is the second important reason for death worldwide. In spite of advances in cancer treatment, however, survival of patients stays weak. Therefore, there is a critical …
Number of citations: 3 www.ncbi.nlm.nih.gov

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